N-(oxan-4-yl)butanamide
Description
However, the available data covers structurally related butanamide derivatives, which share the core butanamide scaffold (CH3CH2CH2CONH-R) but differ in substituent groups. These variations significantly influence their physicochemical properties, synthetic pathways, and applications.
Properties
IUPAC Name |
N-(oxan-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-9(11)10-8-4-6-12-7-5-8/h8H,2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGJWYRWPDCSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-(oxan-4-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
N-(oxan-4-yl)butanamide is similar to other amides and pyran derivatives, such as N-(oxan-4-yl)cyclopropanecarboxamide and N-(oxan-4-yl)aminosulfonamide. its unique structure and functional groups make it distinct in terms of reactivity and application. The presence of the butanamide group provides specific chemical properties that differentiate it from other compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following butanamide derivatives are analyzed based on substituent groups, synthesis methods, and applications:
N-(4-Nitrophenyl)butanamide (N4NB)
- Structure : Butanamide linked to a 4-nitrophenyl group.
- Synthesis : Prepared via acylation of 4-nitroaniline with butyric anhydride in dioxane, catalyzed by triethylamine .
- Applications : Used in natural product screening and assay development (e.g., enzymatic studies due to its nitro group’s UV activity).
- Key Data: Property Value Molecular Formula C10H12N2O3 Molecular Weight 208.21 g/mol Key Functional Groups Nitro (-NO2), amide
3-Oxo-2-Phenylbutanamide
- Structure : Features a ketone (3-oxo) and phenyl group at position 2.
- Applications : Precursor in amphetamine synthesis, highlighting its role in forensic chemistry .
- Key Data: Property Value Molecular Formula C10H11NO2 (inferred) Molecular Weight 177.20 g/mol Key Functional Groups Ketone, phenyl, amide
N-(4-Ethoxyphenyl)butanamide
- Structure : Ethoxy-substituted phenyl group attached to butanamide.
- Physicochemical Properties : Increased lipophilicity due to the ethoxy group, enhancing membrane permeability .
- Key Data: Property Value Molecular Formula C12H17NO2 Molecular Weight 207.27 g/mol Key Functional Groups Ethoxy (-OCH2CH3), amide
N-Benzyl-4-oxo-4-phenyl-butanamide
- Structure : Contains benzyl and phenyl ketone groups.
- Applications : Intermediate in synthesizing bioactive molecules (e.g., CNS-targeting compounds) .
- Key Data: Property Value Molecular Formula C17H17NO2 (inferred) Molecular Weight 267.33 g/mol Key Functional Groups Benzyl, ketone, amide
N-(5-Amino-2-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)butanamide
- Structure: Fluorophenyl and pyrrolidinone substituents.
- Applications: Potential pharmacological agent (e.g., kinase inhibition due to fluorophenyl and heterocyclic motifs) .
- Key Data: Property Value Molecular Formula C14H18FN3O2 Molecular Weight 279.31 g/mol Key Functional Groups Fluoro (-F), pyrrolidinone, amide
Biological Activity
N-(oxan-4-yl)butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structural features, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydropyran moiety connected to a butanamide group. The presence of both hydrophilic (amine) and lipophilic (butanamide) characteristics suggests enhanced bioavailability and potential interactions with various biological targets. The molecular formula can be represented as , with a molecular weight of approximately 197.29 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Modulation : The compound may also act as a modulator for various receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing amide groups have shown effectiveness against a range of bacterial strains. A comparative analysis is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydropyran + Butanamide | Antimicrobial potential |
| 2-Amino-4,6-dimethylpyrimidine | Pyrimidine ring with amino groups | Antimicrobial |
| Tetrahydropyranylamine | Tetrahydropyran structure | Anticancer |
Anticancer Potential
Several studies have explored the anticancer potential of related compounds. For example, tetrahydropyran derivatives have been investigated for their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy by improving cell membrane permeability and target specificity.
Case Studies
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various butanamide derivatives on phospholipase A2 (PLA2). The results indicated that certain structural modifications could enhance inhibitory activity, suggesting a promising avenue for developing anti-inflammatory agents based on this compound .
- Antimicrobial Assays : In vitro assays conducted on derivatives similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of the oxane moiety in enhancing antimicrobial efficacy .
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in predicting the biological activity of compounds like this compound. A study employing quantitative structure–activity relationship (QSAR) modeling revealed that specific molecular features correlate strongly with biological efficacy .
Key Findings:
- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for evaluating the therapeutic potential of this compound. Enhanced lipophilicity may improve oral bioavailability.
- Toxicity Profiles : Preliminary toxicity assessments suggest that while some derivatives exhibit promising biological activities, they also require thorough evaluation to ensure safety for therapeutic use.
Q & A
Q. What are the recommended methods for synthesizing N-(oxan-4-yl)butanamide, and how can its purity be validated?
this compound can be synthesized via amidation reactions using oxan-4-amine and butanoyl chloride derivatives. Key steps include activating the carboxylic acid (e.g., via DCC coupling) and controlling reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side products. Purity validation requires HPLC with UV detection (λ = 210–230 nm for amide bonds) and mass spectrometry (ESI-MS for [M+H]+ ion at m/z 185.28). Structural confirmation involves H/C NMR to resolve the oxane ring protons (δ 3.4–4.0 ppm) and the butanamide carbonyl (δ ~170 ppm) .
Q. How can researchers characterize the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is essential for structural elucidation. Use SHELX software (e.g., SHELXL for refinement) to resolve the oxane ring conformation (chair vs. boat) and hydrogen-bonding patterns between the amide group and the ether oxygen. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallization solvents like ethyl acetate or methanol should be screened to optimize crystal quality .
Q. What spectroscopic techniques are critical for analyzing this compound’s stability under varying pH conditions?
Stability studies require pH-dependent UV-Vis spectroscopy (tracking absorbance shifts in the amide bond) and H NMR to monitor hydrolysis (e.g., appearance of free oxan-4-amine). Accelerated degradation studies in acidic (HCl 0.1 M) and basic (NaOH 0.1 M) solutions at 37°C can predict shelf-life. LC-MS identifies degradation products, such as butanoic acid or oxane-ring-opened derivatives .
Advanced Research Questions
Q. How does the oxane ring in this compound influence its biological activity compared to non-cyclic analogs?
The oxane ring imposes conformational rigidity, potentially enhancing binding affinity to targets like enzymes or receptors. Molecular docking (e.g., AutoDock Vina) can compare interactions of cyclic vs. acyclic analogs. For example, the oxane oxygen may form hydrogen bonds with catalytic residues in enzymes (e.g., proteases), while non-cyclic analogs lack this stabilizing interaction. In vitro assays (e.g., enzyme inhibition IC) validate computational predictions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may arise from impurity profiles (e.g., unreacted starting materials) or stereochemical variations. Use chiral HPLC to separate enantiomers and assess their individual bioactivities. For example, (R)- and (S)-stereoisomers of similar butanamides show divergent antimicrobial potencies. Cross-validate findings with orthogonal assays (e.g., MIC for antimicrobials vs. cell viability assays) .
Q. How can computational modeling predict the metabolic pathways of this compound?
Tools like Schrödinger’s ADMET Predictor or CypReact identify likely Phase I/II metabolites. For instance, the amide bond may undergo hepatic hydrolysis to butanoic acid and oxan-4-amine, while the oxane ring could resist oxidation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-HRMS to detect metabolites .
Q. What role does this compound play in structure-activity relationship (SAR) studies of tubulin inhibitors?
Derivatives like this compound with substituted quinolyl groups (e.g., ethynyl or fluoroethyl) can act as tubulin polymerization inhibitors. Compare IC values against colchicine-binding site inhibitors (e.g., D.1.8–D.1.15 in ). SAR trends may reveal that bulkier substituents on the butanamide chain enhance hydrophobic interactions with tubulin’s β-subunit .
Methodological Notes
- Crystallography : SHELX remains the gold standard for small-molecule refinement, but combine it with Olex2 for graphical modeling .
- Stereochemical Analysis : Use Mosher’s method or X-ray crystallography to assign absolute configurations of chiral centers .
- Data Reproducibility : Report solvent, temperature, and catalyst details for synthesis to enable replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
